1-(5-Bromo-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(5-Bromo-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-mercaptophenyl)propan-1-one typically involves the bromination of 2-mercaptophenylpropan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-mercaptophenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and mercapto group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one: Similar structure but with a bromomethyl group instead of a bromine atom.
1-Bromo-1-(4-mercaptophenyl)propan-2-one: Similar structure but with the bromine atom at a different position on the phenyl ring.
Uniqueness
1-(5-Bromo-2-mercaptophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and mercapto groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9BrOS |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(5-bromo-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9BrOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
InChI Key |
KSMPKWFUZISZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)S |
Origin of Product |
United States |
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